molecular formula C11H16N2O2 B13537474 2-(Ethyl(propyl)amino)isonicotinic acid

2-(Ethyl(propyl)amino)isonicotinic acid

Cat. No.: B13537474
M. Wt: 208.26 g/mol
InChI Key: KKYCASDSPOVFMA-UHFFFAOYSA-N
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Description

2-(Ethyl(propyl)amino)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of an ethyl(propyl)amino group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(propyl)amino)isonicotinic acid typically involves the introduction of the ethyl(propyl)amino group to the isonicotinic acid core. One common method is through the reaction of isonicotinic acid with ethyl(propyl)amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(propyl)amino)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(Ethyl(propyl)amino)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethyl(propyl)amino)isonicotinic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: The parent compound with a carboxylic acid group at the 4-position of the pyridine ring.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

    Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness

2-(Ethyl(propyl)amino)isonicotinic acid is unique due to the presence of the ethyl(propyl)amino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-[ethyl(propyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-3-7-13(4-2)10-8-9(11(14)15)5-6-12-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

KKYCASDSPOVFMA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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